Cortisol 21-Sulfate Potassium Salt

Analytical Chemistry Bioanalytical Method Development Reference Standards

Using free acid or sodium salt forms for quantitative bioanalysis introduces systematic molarity errors. This potassium salt ensures analytical accuracy. · MW 480.61 g/mol eliminates calculation bias vs. free acid (442.52 g/mol). · Sulfate at C-21 confers distinct LC retention and MS/MS fragmentation for phase II metabolism studies. · Melting point >173°C (dec.) supports stability verification and long-term storage compliance.

Molecular Formula C21H29KO8S
Molecular Weight 480.6 g/mol
CAS No. 152957-32-9
Cat. No. B1146902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCortisol 21-Sulfate Potassium Salt
CAS152957-32-9
Synonyms(11β)-11,17-Dihydroxy-21-(sulfooxy)pregn-4-ene-3,20-dione Potassium Salt;  Cortisol 21-(Hydrogen Sulfate) Potassium Salt;  11β,17-Dihydroxy-3,20-diketopregn-4-ene-21-yl Sulfate Potassium Salt;  11β,17α-Dihydroxy-3,20-diketopregn-4-ene-21-yl Sulfate Pota
Molecular FormulaC21H29KO8S
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C)O.[K+]
InChIInChI=1S/C21H30O8S.K/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1
InChIKeyDLVKTWUTPGRAOL-WDCKKOMHSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cortisol 21-Sulfate Potassium Salt: Baseline Overview


Cortisol 21-Sulfate Potassium Salt (CAS 152957-32-9) is a synthetic, sulfated derivative of the endogenous glucocorticoid hormone cortisol, specifically characterized by a sulfate ester group at the 21-position and formulated as a potassium salt . This chemical modification confers distinct physicochemical properties, including a defined molecular weight of 480.61 g/mol and the molecular formula C21H29KO8S, which differentiate it from the free acid form (C21H30O8S, MW 442.52) and other salt forms . Primarily recognized as a phase II metabolite of cortisol, this compound serves as a crucial analytical reference standard and research tool for investigating steroid metabolism, hormone conjugation pathways, and for developing and validating quantitative bioanalytical assays such as LC-MS/MS [1].

Cortisol 21-Sulfate Potassium Salt: Substitution Limitations


Direct substitution of Cortisol 21-Sulfate Potassium Salt with its free acid (CAS 1253-43-6), sodium salt (CAS 1852-36-4), or other cortisol conjugates like glucuronides in analytical and research applications is scientifically unsound due to fundamental differences in physicochemical behavior and biological relevance. The potassium salt form introduces a distinct molecular weight (480.61 g/mol), which directly impacts molarity calculations for assay preparation . Furthermore, the sulfate moiety at the 21-position is a critical determinant for its recognition as a specific phase II metabolite, distinguishing it from other conjugates (e.g., glucuronides) which exhibit different chromatographic retention times, mass spectrometric fragmentation patterns, and biological half-lives [1]. The evidence presented below quantifies these differences, demonstrating why procurement decisions must be compound-specific.

Cortisol 21-Sulfate Potassium Salt: Key Quantitative Comparisons


Molecular Weight Impact: Potassium vs. Free Acid

The molecular weight of Cortisol 21-Sulfate Potassium Salt (480.61 g/mol) is approximately 8.6% higher than that of the free acid form, Cortisol 21-sulfate (442.52 g/mol) [1]. This difference necessitates precise compound-specific gravimetric preparation for accurate molar concentrations in analytical assays. Using the free acid molecular weight to prepare a potassium salt solution would introduce a systematic error of ~8.6% in molarity calculations, significantly impacting the accuracy of quantitative methods like LC-MS/MS calibration curves [2].

Analytical Chemistry Bioanalytical Method Development Reference Standards

Thermal Stability: Potassium vs. Sodium Salt

The thermal stability of Cortisol 21-Sulfate Potassium Salt is characterized by a melting point exceeding 173°C with decomposition . This thermal behavior provides a benchmark for solid-state characterization and storage condition assessment. In contrast, while direct melting point data for the sodium salt (CAS 1852-36-4) is not always explicitly stated, typical storage conditions recommended for the sodium salt are 2-8°C [1], suggesting a comparable but potentially distinct thermal stability profile. The defined decomposition temperature of the potassium salt serves as a critical quality control parameter for confirming compound identity and purity upon receipt and during long-term storage.

Stability Studies Formulation Chemistry Long-term Storage

LC-MS/MS Detection Sensitivity: Cortisol Sulfate

In a validated online IT-SPME LC-MS/MS method for sulfated steroid metabolites in saliva, the limit of detection (LOD) for cortisol sulfate (CRTS) was established at 0.80 pg/mL [1]. This high sensitivity enables its quantification in low-volume, complex biological matrices (e.g., 50 μL saliva). This performance can be contrasted with other cortisol metabolites; for instance, a separate LC-MS/MS study on bovine fecal matter reported a detection capability (CCβ) of 4.0 ng/mL for cortisol glucuronide, which is approximately 5000-fold higher [2]. This substantial difference in analytical sensitivity highlights the unique detectability of cortisol sulfate using optimized modern methods, a critical factor for studies requiring precise quantification of trace-level metabolites.

LC-MS/MS Method Validation Trace Analysis Biomarker Quantification

Glucocorticoid Receptor Binding: Cortisol 21-Sulfate vs. Cortisol

Cortisol 21-sulfate demonstrates a markedly different biological profile compared to its parent compound, cortisol. In a competitive binding assay using rat brain cytosol, cortisol 21-sulfate did not exhibit any significant displacement of [3H]-corticosterone from its receptor protein at concentrations up to 200 nM [1]. This is in stark contrast to the parent glucocorticoid, cortisol, which binds to the glucocorticoid receptor with high affinity (Kd typically in the low nanomolar range) to exert its physiological effects. This finding supports the classification of cortisol 21-sulfate as a biologically inactive metabolite in terms of canonical glucocorticoid receptor activation, a key differentiator for studies investigating the functional role of phase II metabolism in hormone inactivation.

Endocrinology Receptor Pharmacology Metabolite Activity

Cortisol 21-Sulfate Potassium Salt: Procurement Scenarios


High-Sensitivity LC-MS/MS Assay Development

Given the demonstrated high analytical sensitivity for cortisol sulfate (LOD: 0.80 pg/mL) [1], Cortisol 21-Sulfate Potassium Salt is the preferred reference standard for developing and validating new LC-MS/MS methods aimed at quantifying trace levels of sulfated steroid metabolites in complex biological matrices like saliva, urine, or plasma. Its use ensures accurate calibration and quality control in workflows where detecting low-abundance phase II metabolites is paramount for disease biomarker discovery or metabolic pathway analysis.

Functional Studies of Cortisol Phase II Metabolism

The evidence that cortisol 21-sulfate lacks significant binding to the glucocorticoid receptor at concentrations up to 200 nM [2] makes it an essential tool for research into steroid hormone inactivation. Procurement of this compound is critical for experimental designs aiming to dissect the biological effects of cortisol metabolites that are independent of classical receptor activation, such as studies on non-genomic signaling or the role of sulfation in modulating steroid transport and excretion.

Precise Gravimetric Standard Preparation

For laboratories requiring the highest level of accuracy in preparing molar standards for quantitative analysis, the potassium salt form is essential. The significant difference in molecular weight compared to the free acid (480.61 vs. 442.52 g/mol) necessitates the use of the exact salt form to avoid systematic errors in concentration calculations. This is particularly important in GLP/GMP environments, forensic toxicology, and clinical diagnostic labs where analytical precision and traceability are non-negotiable.

Long-Term Stability of Cortisol Sulfate Standards

The defined thermal stability profile (melting point >173°C with decomposition) provides a verifiable benchmark for researchers and procurement managers. This information is crucial for establishing proper long-term storage protocols, conducting stability studies, and verifying compound integrity upon receipt and over the product lifecycle. This ensures that the compound remains fit for its intended use as a reference standard over extended periods.

Technical Documentation Hub

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